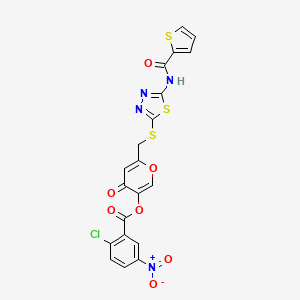![molecular formula C17H18N4O4S B2608188 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide CAS No. 899982-50-4](/img/structure/B2608188.png)
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide” is a complex organic molecule. It is related to a class of compounds known as dihydrobenzodioxin phenanthroimidazole derivatives . These compounds have been used in the design of blue-emissive organic light-emitting devices .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple fused polycyclic aryl fragments . The empirical formula is C15H13N3O2 .Aplicaciones Científicas De Investigación
Quantum Computing and Quantum Algorithms
Quantum computing leverages the principles of quantum mechanics to perform complex computations more efficiently than classical computers. Researchers are exploring the use of molecules like our compound to build qubits (quantum bits) for quantum computers. These qubits can store and process information in superposition states, enabling exponential speedup for certain algorithms, such as factoring large numbers or simulating quantum systems .
Drug Discovery and Medicinal Chemistry
The compound’s unique structure makes it a promising candidate for drug discovery. Computational studies can predict its binding affinity to specific protein targets, aiding in the design of novel pharmaceuticals. Researchers investigate its potential as an antiviral, anticancer, or anti-inflammatory agent .
Materials Science and Nanotechnology
Our compound’s intricate arrangement of functional groups could contribute to advanced materials. It might serve as a building block for molecular nanodevices, sensors, or catalysts. Researchers study its electronic properties and stability to enhance material performance .
Photovoltaics and Solar Cells
The compound’s conjugated system suggests potential applications in solar energy conversion. By incorporating it into organic photovoltaic materials, scientists aim to improve light absorption and charge transport. Its stability and bandgap properties are critical factors for efficient solar cells .
Quantum Sensors and Metrology
Quantum sensors exploit quantum phenomena for high-precision measurements. Our compound could be part of quantum state sensors, such as magnetometers or atomic clocks. These sensors offer unparalleled accuracy and sensitivity, impacting fields like geophysics, navigation, and fundamental physics research .
Environmental Monitoring and Pollution Detection
Researchers investigate the compound’s interaction with environmental pollutants. It could serve as a fluorescent probe for detecting heavy metals or other contaminants in water or soil. Its sensitivity and selectivity make it valuable for environmental monitoring .
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential applications in the design of organic light-emitting devices . Additionally, its synthesis and properties could be further investigated to enhance our understanding of its potential uses and risks.
Propiedades
IUPAC Name |
N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c22-15(18-4-3-12-10-21-5-8-26-17(21)20-12)16(23)19-11-1-2-13-14(9-11)25-7-6-24-13/h1-2,9-10H,3-8H2,(H,18,22)(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTGYCBHENLEKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)CCNC(=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2608112.png)
![(Z)-{1-amino-2-[4-(4-tert-butylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethylidene}amino 4-fluorobenzoate](/img/structure/B2608113.png)
![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2608115.png)

![5-((3,4-dichlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2608118.png)

![3-(2-Chlorophenyl)-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2608124.png)
![5-((4-Hydroxypiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2608125.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2608126.png)
![N-(3,5-dimethylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2608127.png)
![2,7-dimethyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2608128.png)